8-Bromothiochroman-4-one

Vue d'ensemble

Description

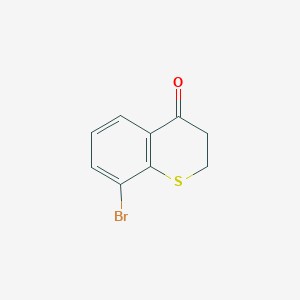

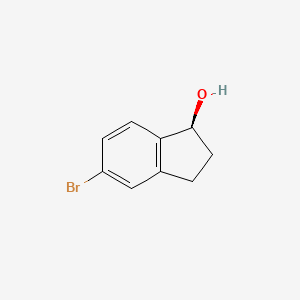

8-Bromothiochroman-4-one is a heterocyclic compound. It has the molecular formula C9H7BrOS . The average mass is 243.120 Da and the monoisotopic mass is 241.940094 Da .

Synthesis Analysis

The synthesis of thiochromanone-based compounds, such as this compound, has been explored in various studies . Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond in the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

The reactivity of thiochromones like this compound is relatively low due to the greater aromaticity of the thiopyrone ring . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .Applications De Recherche Scientifique

1. Chemical Synthesis and Molecular Structure Studies

8-Bromothiochroman-4-one has been studied in the context of chemical synthesis and molecular structure analysis. The compound undergoes ring contraction under certain conditions, which has been a subject of interest in chemical research. For instance, the reaction of 3-bromothiochroman-4-one with sodium acetate in acetic acid leads to the formation of dimeric spirothioindoxyl and subsequently "vinylenethioindigo" upon further reactions (Cox, Mackenzie, & Thomson, 1981). Moreover, the study of ring contractions of thiochroman-4-ones and thiochromen-4-ones, which include 3-bromothiochroman-4-one, has revealed insights into the formation of various chemical structures like thioindigo and thioindirubin, expanding the understanding of these compound's reactivity and structural transformations (Mackenzie & Thomson, 1982).

2. DNA Radiosensitization for Cancer Therapy

This compound, specifically its derivative 8-bromoadenine (8BrA), is explored as a potential DNA radiosensitizer for cancer radiation therapy. Its interaction with low-energy electrons, which are generated during the radiation damage of DNA in cancer radiation therapy, makes it a candidate for enhancing the effectiveness of this treatment. Studies have demonstrated the stability of the parent anion of 8BrA formed by electron attachment, providing insights into the potential application of such compounds in therapeutic contexts (Schürmann et al., 2017).

3. Investigation of Nucleic Acid Structures

This compound derivatives like 8-bromodeoxyguanosine (8-Br-dG) have been used as modifications to probe nucleic acid structures. Such modifications can be directly sensitive to specific molecular angles, making them useful in studying the conformation of glycosidic bonds in unusual nucleic acid structures (Dias, Battiste, & Williamson, 1994).

4. Understanding DNA Damage Mechanisms

Research involving this compound derivatives has contributed to understanding the mechanisms of DNA damage. Studies on the one-electron attachment reaction of DNA modified by 8-bromo-2'-deoxyguanosine have provided insights into the structural dependence and reactivity of purine bases in different DNA forms. This kind of research is crucial for comprehending the processes that underlie mutagenesis and carcinogenesis (Kimura, Kawai, Tojo, & Majima, 2004).

Mécanisme D'action

Target of Action

This compound is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry

Mode of Action

It’s known that chromanone derivatives exhibit a wide range of pharmacological activities . The specific interactions of 8-Bromothiochroman-4-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Chromanone derivatives are known to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

It’s known that chromanone derivatives exhibit a wide range of pharmacological activities

Propriétés

IUPAC Name |

8-bromo-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENLCBPDEOSXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Iodophenyl)amino]butanoic acid](/img/structure/B1438580.png)

![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)

![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)

![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)

![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)